1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one, also known as PF-06795071, is a potent and selective inhibitor of Monoacylglycerol lipase (MAGL). [] MAGL is a serine hydrolase enzyme that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] Inhibition of MAGL has emerged as a potential therapeutic strategy for various diseases, including chronic pain, inflammation, cancer, and neurodegeneration. []
The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one is a multistep process involving eight steps. [] The final yield of the compound ranged from 6-18%. [] The synthesis involves the assembly of a trifluoromethyl glycol leaving group and different terminal phenyl moieties. []
The molecular structure of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one is characterized by the presence of a trifluoromethyl group, a pyrazole ring, a bicyclo[3.2.1]octane system, and a phenyl ring. [] The specific stereochemistry of the molecule is crucial for its biological activity.
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one acts as an irreversible inhibitor of MAGL. [] It binds to the enzyme's active site and prevents the hydrolysis of 2-AG, thereby increasing its concentration in the brain. [] This increase in 2-AG levels is believed to contribute to the therapeutic effects of MAGL inhibitors.
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one has been shown to have good brain penetration ability. [] In preclinical studies, it exhibited a heterogeneous distribution in the brain, with higher concentrations observed in the striatum, cerebral cortex, and hippocampus. [] The compound is metabolized in the liver and eliminated through hepatobiliary and urinary pathways. []
The primary application of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one is in the development of PET (Positron Emission Tomography) imaging agents for MAGL. [] A fluorine-18 labeled version, [18F]1, was synthesized and demonstrated excellent in vivo binding specificity for MAGL in preclinical studies. [] This makes it a promising tool for studying MAGL distribution and function in the brain.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7